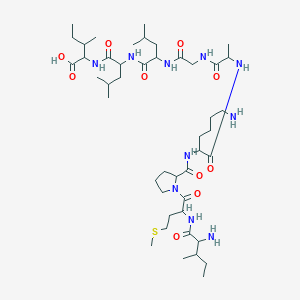

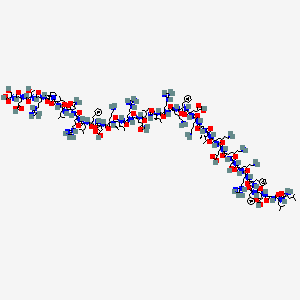

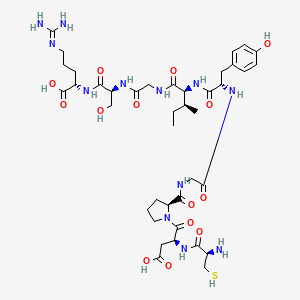

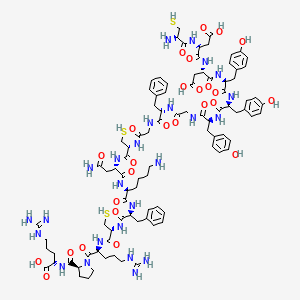

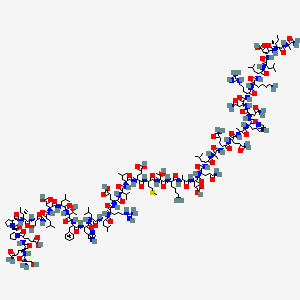

H-Ser-Gln-Glu-D-Pro-D-Pro-Ile-Ser-Leu-Asp-Leu-aThr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-DL-Met-Thr-Lys-D-Ala-D-Asp-D-Gln-D-Leu-D-Ala-D-Gln-D-Gln-D-Ala-D-His-D-Asn-D-Asn-D-Arg-D-Lys-D-Leu-D-Leu-D-Asp-aIle-D-Ala-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CRF, bovine is a potent agonist of CRF receptor, and displaces [125I-Tyr]ovine CRF with a Ki of 3.52 nM.

科学的研究の応用

Understanding the Structure of Histocompatibility Antigens

The sequence of amino acids is instrumental in understanding the structure and function of histocompatibility antigens. For example, Uehara et al. (1980) studied the amino-terminal 173 residues of the murine histocompatibility antigen H-2Kb, revealing its complex structure that plays a critical role in the immune response. This study contributes to the broader understanding of how specific amino acid sequences in histocompatibility antigens influence their function (Uehara et al., 1980).

Insights into Enzyme Structure

The sequence can also provide insights into the structure of various enzymes. For instance, Heil et al. (1974) analyzed the amino-acid sequence of sarcine adenylate kinase from skeletal muscle, contributing to our understanding of enzyme structure and function, which is essential for many biological processes (Heil et al., 1974).

Role in Hormonal Activity

The sequence is significant in studying hormonal activity, as demonstrated by Morgan et al. (1975), who determined the amino acid sequences of both the alpha and beta subunits of human chorionic gonadotropin. This hormone plays a crucial role in human reproduction and development (Morgan et al., 1975).

Implications in Understanding Photosynthesis

Studying sequences like these can also have implications in understanding processes such as photosynthesis. Sutton et al. (1982) determined the amino-terminal sequences of subunits in the photosynthetic bacterium Rhodopseudomonas sphaeroides R-26, contributing to our knowledge of photosynthetic processes at the molecular level (Sutton et al., 1982).

特性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-4-amino-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-1-[(2R)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C206H340N60O63S/c1-30-104(21)160(199(324)227-106(23)164(216)289)261-195(320)143(88-158(287)288)256-185(310)132(77-99(11)12)248-183(308)130(75-97(7)8)246-173(298)117(46-36-38-67-208)233-171(296)118(47-39-68-223-205(217)218)235-190(315)139(84-151(214)275)254-191(316)140(85-152(215)276)253-188(313)137(82-113-89-221-93-225-113)243-166(291)108(25)229-170(295)120(51-58-147(210)271)236-174(299)121(52-59-148(211)272)231-165(290)107(24)230-180(305)128(73-95(3)4)245-177(302)123(54-61-150(213)274)238-192(317)141(86-156(283)284)244-167(292)109(26)228-169(294)116(45-35-37-66-207)241-201(326)162(110(27)269)263-179(304)126(65-72-330-29)240-175(300)124(55-62-153(277)278)239-182(307)134(79-101(15)16)257-198(323)159(103(19)20)260-178(303)125(56-63-154(279)280)237-172(297)119(48-40-69-224-206(219)220)234-181(306)129(74-96(5)6)247-184(309)131(76-98(9)10)249-189(314)138(83-114-90-222-94-226-114)252-187(312)136(81-112-43-33-32-34-44-112)258-202(327)163(111(28)270)264-194(319)135(80-102(17)18)250-193(318)142(87-157(285)286)255-186(311)133(78-100(13)14)251-196(321)144(92-268)259-200(325)161(105(22)31-2)262-197(322)145-49-41-70-265(145)204(329)146-50-42-71-266(146)203(328)127(57-64-155(281)282)242-176(301)122(53-60-149(212)273)232-168(293)115(209)91-267/h32-34,43-44,89-90,93-111,115-146,159-163,267-270H,30-31,35-42,45-88,91-92,207-209H2,1-29H3,(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,275)(H2,215,276)(H2,216,289)(H,221,225)(H,222,226)(H,227,324)(H,228,294)(H,229,295)(H,230,305)(H,231,290)(H,232,293)(H,233,296)(H,234,306)(H,235,315)(H,236,299)(H,237,297)(H,238,317)(H,239,307)(H,240,300)(H,241,326)(H,242,301)(H,243,291)(H,244,292)(H,245,302)(H,246,298)(H,247,309)(H,248,308)(H,249,314)(H,250,318)(H,251,321)(H,252,312)(H,253,313)(H,254,316)(H,255,311)(H,256,310)(H,257,323)(H,258,327)(H,259,325)(H,260,303)(H,261,320)(H,262,322)(H,263,304)(H,264,319)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H4,217,218,223)(H4,219,220,224)/t104-,105+,106-,107-,108-,109-,110-,111+,115+,116+,117-,118-,119+,120-,121-,122+,123-,124+,125+,126?,127+,128-,129+,130-,131+,132-,133+,134+,135+,136+,137-,138+,139-,140-,141-,142+,143-,144+,145-,146-,159+,160+,161+,162+,163+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUPKVLWWGQTIL-SFYWBPHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](C)C(=O)N[C@H](CC3=CNC=N3)C(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H]4CCCN4C(=O)[C@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C206H340N60O63S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856168 |

Source

|

| Record name | PUBCHEM_71581479 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4697 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92307-52-3 |

Source

|

| Record name | PUBCHEM_71581479 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。